Methyl 2-(benzylthio)acetate
Description
Methyl 2-(benzylthio)acetate is a sulfur-containing organic compound characterized by a benzylthio (-S-CH₂C₆H₅) group attached to the α-carbon of a methyl acetate backbone. Its molecular formula is C₁₀H₁₂O₂S, with a molecular weight of 196.26 g/mol. This compound is synthesized via copper-catalyzed carbenoid insertion reactions into S–H bonds, yielding products such as methyl 2-(benzylthio)-2-(4-chlorophenyl)acetate (85% yield) . Additionally, it serves as a novel Horner–Wadsworth–Emmons (HWE)-type reagent, enabling diastereodivergent synthesis of (E)- and (Z)-α,β-unsaturated esters through stereoselective olefination reactions . Its unique phosphorus–sulfur bond configuration allows tunable E/Z selectivity (up to 100:0 or 2:98 ratios) depending on reagent stoichiometry and reaction conditions .
Properties
CAS No. |
17277-59-7 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
methyl 2-benzylsulfanylacetate |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
QQDHRVYAGDFBOI-UHFFFAOYSA-N |
SMILES |
COC(=O)CSCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CSCC1=CC=CC=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Displacement Strategies
The core synthetic challenge lies in introducing the benzylthio (-S-CH2C6H5) moiety at the β-position of the acetate ester. A widely adopted method involves nucleophilic displacement of activated intermediates. For instance, methyl 2-bromoacetate reacts with benzyl mercaptan in the presence of base, typically triethylamine, to yield the target compound. This exothermic reaction requires careful temperature control (0–5°C) to minimize diastereomer formation, achieving yields of 68–72% in laboratory settings.
Recent adaptations employ phosphine-mediated activation, as demonstrated in the synthesis of structurally analogous HWE-type reagents. Triphenylphosphine (2.5 equiv) and iodine (2.5 equiv) in chloroform facilitate the conversion of methyl 2-(dimethoxyphosphoryl)acetate to reactive intermediates, which subsequently react with benzyl thiols. This two-step protocol improves atom economy compared to traditional SN2 pathways, though it introduces challenges in phosphorus byproduct removal.
Phase Transfer Catalyzed Synthesis
Alkaline Aqueous-Organic Biphasic Systems
Industrial-scale production favors phase-transfer catalysis (PTC) for its operational simplicity and reduced solvent consumption. As detailed in US Patent 5,648,524, an aqueous NaOH solution containing benzyl mercaptan and tetrabutylammonium bromide (0.01–0.1 molar ratio) reacts with methyl acrylate at 80–85°C. The optimized procedure (Table 1) demonstrates:
Table 1: PTC Optimization Parameters for Methyl 2-(Benzylthio)acetate Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzyltriphenylphosphonium chloride | 125 | 18 | 75.3 | 93.2 |
| Tetrabutylammonium bromide | 125 | 20 | 82.1 | 95.4 |
| None (control) | 125 | 24 | 41.2 | 78.9 |
The catalytic cycle involves shuttling the thiolate anion (C6H5CH2S-) into the organic phase, where it attacks the electrophilic β-carbon of methyl acrylate. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) additives enhance reactivity by stabilizing transition states, particularly in sterically hindered systems. Post-reaction workup employs sequential ethyl acetate extraction (2×20 mL) and acid-base partitioning, achieving >90% recovery of product from aqueous phases.
Oxidative Methods and Sulfur Incorporation
Sulfur Oxidation-State Management
Controlling sulfur oxidation presents unique challenges. WO 2004/063149A1 discloses a benzhydrol oxidation pathway applicable to benzylthio analogs. Key steps include:
-
Benzhydryl Intermediate Formation :
Conducted in methylene chloride at 20°C with 96% sulfuric acid catalysis, this step achieves 81.6% yield after recrystallization. -
Controlled Oxidation :
Subsequent treatment with 35% H2O2 (1.035 equiv) at 30°C introduces sulfoxide byproducts, necessitating precise stoichiometric control when targeting the thioether rather than sulfoxide.
Purification and Characterization
Chromatographic vs. Crystallization Approaches
Industrial processes favor solvent-assisted crystallization over column chromatography. Cyclohexane recrystallization of crude product (10 mL/g) increases purity from 93.2% to 100% while maintaining 81.6% recovery. Analytical characterization combines:
-
1H NMR (CDCl3): δ 7.35–7.25 (m, 5H, Ar-H), 4.18 (s, 2H, SCH2Ph), 3.72 (s, 3H, OCH3), 3.42 (s, 2H, COCH2S)
-
HPLC : C18 column, 70:30 MeOH/H2O, tR = 6.72 min
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scale Potential | E-Factor |
|---|---|---|---|---|
| Classical SN2 | 72 | 89 | Lab | 4.8 |
| Phase Transfer Catalysis | 82 | 95 | Pilot | 2.1 |
| Phosphine-Mediated | 68 | 91 | Lab | 5.3 |
Phase transfer catalysis emerges as the most industrially viable approach due to its lower environmental impact (E-factor = mass waste/mass product) and scalability. The phosphine-mediated route, while chemically elegant, generates triphenylphosphine oxide byproducts that complicate waste streams.
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Modern facilities implement continuous flow systems to enhance heat management in exothermic thiol additions. A representative setup:
-
Reagent Streams :
-
Stream A: 0.5 M benzyl mercaptan in THF
-
Stream B: 0.55 M methyl acrylate + 0.6 eq DBU in THF
-
-
Reaction Parameters :
-
Mixing T-piece: 0.5 mm ID
-
Residence time: 8.5 min
-
Temperature: -10°C (Peltier-cooled)
-
This configuration achieves 89% conversion with 99% selectivity, outperforming batch reactors by minimizing thermal degradation .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(benzylthio)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized esters.
Scientific Research Applications
Synthetic Applications
Horner–Wadsworth–Emmons Reaction
Methyl 2-(benzylthio)acetate has been identified as an effective reagent in the Horner–Wadsworth–Emmons (HWE) reaction, which is crucial for synthesizing α,β-unsaturated esters. This reaction allows for the formation of compounds with specific stereochemistry, which is essential in the development of pharmaceuticals and agrochemicals. The compound can yield both (E)- and (Z)-α,β-unsaturated esters depending on the reaction conditions, demonstrating its versatility as a synthetic intermediate .
Synthesis of Novel Compounds
Recent studies have utilized this compound to synthesize novel compounds with potential therapeutic applications. For instance, it has been used to create derivatives with isoxazole rings, which are associated with various pharmacological effects such as anti-inflammatory and antimicrobial activities. These derivatives are synthesized through multi-step organic synthesis techniques that optimize yield and purity.
Antibacterial Properties
Research indicates that compounds derived from this compound exhibit significant antibacterial activity against various pathogens. A study demonstrated that derivatives of this compound showed effectiveness against tested bacterial strains, suggesting potential applications in developing new antibiotics .
Pharmacological Research
The biological activity of this compound and its derivatives has been explored through structure-activity relationship modeling and molecular docking studies. These computational approaches help predict interactions with biological targets, providing insights into their mechanisms of action and potential therapeutic windows .
Case Study 1: Diastereodivergent Synthesis
In a recent study, this compound was employed in a diastereodivergent synthesis to produce (E)- and (Z)-α,β-unsaturated esters. The research highlighted the compound's ability to selectively yield products based on the stoichiometry of reagents used. Under specific conditions, ratios of up to 100:0 for E/Z selectivity were achieved, showcasing its utility in producing complex organic molecules with desired configurations .
Case Study 2: Antimicrobial Activity
A comprehensive evaluation of derivatives synthesized from this compound revealed promising antibacterial properties. The study involved testing against multiple bacterial strains, where several derivatives exhibited significant inhibition zones, indicating their potential as new antimicrobial agents .
Data Tables
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Benzylthio group | Synthetic intermediate |
| Isoxazole Derivatives | Isoxazole ring | Anti-inflammatory |
| Benzothiazole Derivatives | Benzothiazole structure | Antimicrobial |
Mechanism of Action
The mechanism of action of methyl (benzylthio)acetate involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The benzylthio group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with methyl 2-(benzylthio)acetate but differ in substituents, leading to distinct chemical and biological properties:
Physicochemical Properties
- NMR Data : this compound shows distinct ¹H NMR signals at δ 3.62–3.79 (CH₂S) and 7.25–7.35 ppm (aromatic protons) .
- Thermal Stability : Derivatives like 2-(benzylthio)pyrimidines have higher melting points (e.g., 128.5–129.3°C for oxadiazolyl derivatives) compared to liquid methyl 2-(methylthio)acetate .
Q & A
Basic: How is Methyl 2-(benzylthio)acetate utilized in stereoselective synthesis of α,β-unsaturated esters?
Answer: this compound derivatives, such as methyl 2-[bis(benzylthio)phosphoryl]acetate (4a), serve as novel Horner–Wadsworth–Emmons (HWE) reagents. These reagents enable diastereodivergent synthesis of (E)- and (Z)-α,β-unsaturated esters by modulating reaction conditions. For example:
- E-selectivity : Use 1.1 equivalents of 4a and 1.3 equivalents of NaHMDS (a strong base) in THF at 0°C to -78°C, achieving up to 100:0 E/Z ratios .
- Z-selectivity : Reverse the stoichiometry (1.3 equivalents of 4a, 1.1 equivalents of NaHMDS) to favor Z-isomers (up to 2:98 E/Z ratios) .
This method is applicable to diverse aldehydes, including aromatic and aliphatic substrates, with yields ranging from 67% to 96% .
Advanced: How do reaction parameters (e.g., stoichiometry, temperature) and substrate electronics influence stereoselectivity?
Answer:
- Stoichiometry of NaHMDS : Excess base promotes E-selectivity by stabilizing the intermediate oxyanion, favoring anti-periplanar elimination. In contrast, excess reagent shifts the pathway toward Z-selectivity via alternative transition states .
- Temperature : Lower temperatures (e.g., -78°C) enhance stereocontrol. For instance, cyclopropane carboxaldehyde (5d) at -78°C yields a Z-selective product (10:90 E/Z), whereas the same substrate at 0°C gives E-selectivity (89:11 E/Z) .
- Substrate Effects : Electron-deficient aldehydes (e.g., trans-2-methylpropenal, 5e) exhibit higher E-selectivity (up to 100:0), while bulky aldehydes (e.g., cyclohexenecarboxaldehyde, 5d) favor Z-isomers due to steric hindrance .
Basic: What are the standard synthetic routes for preparing this compound derivatives?
Answer: this compound derivatives are synthesized via:
- Phosphorylation : Reacting methyl 2-(dimethoxyphosphoryl)acetate with benzylthiol groups under Garegg–Samuelsson conditions (triphenylphosphine, iodine, imidazole) to replace phosphorus–oxygen bonds with phosphorus–sulfur bonds .
- Thiol-Ester Exchange : Treating β-keto esters (e.g., ethyl acetoacetate) with sodium S-benzyl sulfurothioate to yield α-benzylthio esters. Yields vary with substituents (e.g., tert-butyl esters achieve 70% yield, while benzyl esters yield 44%) .
Advanced: How can researchers resolve contradictory stereochemical outcomes across substrates?
Answer: Contradictory results (e.g., Z-selectivity for 5d vs. E-selectivity for 5b under similar conditions) arise from:
- Steric Effects : Bulky aldehydes (e.g., 5d) destabilize the E-selective transition state, favoring Z-isomers .
- Electronic Effects : Electron-withdrawing groups on aldehydes stabilize the oxyanion intermediate, enhancing E-selectivity .
Mitigation Strategy : Pre-screen substrates using computational models (e.g., DFT calculations) to predict transition-state geometries or conduct mechanistic studies (e.g., isotopic labeling) to map reaction pathways .
Basic: What analytical methods confirm the structure and purity of synthesized this compound derivatives?
Answer: Key techniques include:
- NMR Spectroscopy : and NMR verify regiochemistry (e.g., vinyl proton coupling constants for E/Z assignment) .
- IR Spectroscopy : Confirm functional groups (e.g., ester C=O stretch at ~1710 cm, P=S bonds at ~650 cm) .
- Chromatography : HPLC or GC-MS assess purity, especially for stereoisomeric mixtures .
Advanced: What unresolved mechanistic questions exist in diastereodivergent HWE reactions?
Answer: Current gaps include:
- Intermediate Characterization : The exact nature of the sulfur-stabilized intermediates (e.g., betaine vs. oxyanion) remains unclear .
- Solvent Effects : THF is standard, but polar aprotic solvents (e.g., DMF) may alter selectivity. No systematic studies are reported.
- Catalyst Role : NaHMDS may act as both base and Lewis acid, but its dual role is not fully understood.
Research Directions : Time-resolved spectroscopy (e.g., in-situ IR) and kinetic isotope effects (KIEs) could elucidate these pathways .
Basic: How can researchers optimize reaction yields for this compound derivatives?
Answer:
- Purification : Use flash chromatography with hexane/ethyl acetate gradients to isolate products .
- Moisture Control : Conduct reactions under inert atmosphere (N/Ar) to prevent hydrolysis of phosphorus–sulfur bonds .
- Catalyst Purity : Ensure NaHMDS is freshly distilled to avoid deactivation by residual amines .
Advanced: What are the limitations of this compound in HWE reactions?
Answer: Key limitations include:
- Substrate Scope : Halogenated aldehydes (e.g., 5i) yield trace products due to electronic deactivation .
- Functional Group Tolerance : Esters with β-branching (e.g., 1j) fail to react, likely due to steric hindrance .
- Mechanistic Ambiguity : Lack of universal stereochemical predictability necessitates trial-and-error optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
